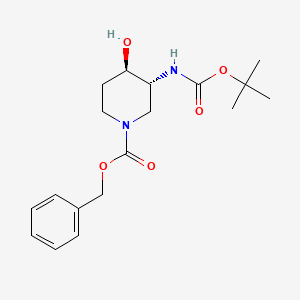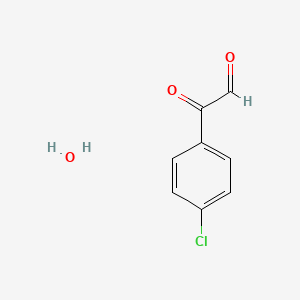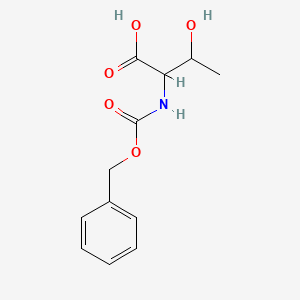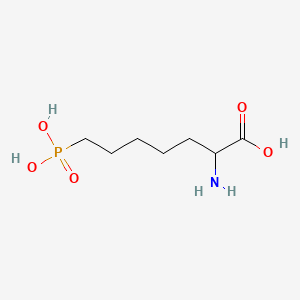
2-Amino-7-phosphonoheptanoic acid
Übersicht
Beschreibung
2-Amino-7-phosphonoheptanoic acid is a chemical compound with the molecular formula C7H16NO5P and a molecular weight of 225.18 g/mol . It is known for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor in the brain . This compound is often used in scientific research to study the function of NMDA receptors and their involvement in various neurological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-phosphonoheptanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of amino acids and phosphonic acid derivatives . The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness . The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-phosphonoheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The conditions for these reactions can vary but often involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols . Substitution reactions can result in a variety of products depending on the functional groups involved .
Wissenschaftliche Forschungsanwendungen
2-Amino-7-phosphonoheptanoic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
2-Amino-7-phosphonoheptanoic acid exerts its effects by selectively binding to and inhibiting NMDA receptors . This inhibition prevents the normal action of glutamate, an excitatory neurotransmitter, thereby modulating synaptic transmission and neuronal excitability . The molecular targets involved include the NMDA receptor subunits, which are critical for the receptor’s function . The pathways affected by this inhibition are involved in various neurological processes, including synaptic plasticity and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Amino-7-phosphonoheptanoic acid include:
2-Amino-5-phosphonovaleric acid: Another NMDA receptor antagonist with a shorter carbon chain.
2-Amino-3-phosphonopropionic acid: A compound with similar inhibitory effects on NMDA receptors but with different structural properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to selectively inhibit NMDA receptors with high affinity . This selectivity makes it a valuable tool in research for studying the role of NMDA receptors in various physiological and pathological processes .
Eigenschaften
IUPAC Name |
2-amino-7-phosphonoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMWESTDPJANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017823 | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85797-13-3 | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85797-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-7-phosphonoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-7-phosphonoheptanoic acid interact with NMDA receptors?
A1: this compound acts as a competitive antagonist at NMDA receptors [, , , ]. This means it binds to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing glutamate from binding and activating the receptor.
Q2: What are the downstream effects of this compound binding to NMDA receptors?
A2: By blocking NMDA receptors, AP7 inhibits the flow of ions through the receptor channel [, ]. This disrupts the excitatory neurotransmission mediated by NMDA receptors, impacting various physiological processes and behaviors. For example, AP7 can reduce neuronal firing in specific brain regions like the inferior colliculus [], modulate dopamine release in the striatum [, ], and influence the light response of retinal horizontal cells [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data for AP7.
Q4: What is known about the stability of this compound under various conditions?
A4: The provided articles primarily focus on the pharmacological effects of AP7 and do not delve into its material compatibility or stability under different conditions. Further investigation is needed to understand these aspects.
Q5: Does this compound possess any catalytic properties?
A5: this compound is not known to exhibit catalytic activity. Its primary mode of action is through binding and blocking NMDA receptors.
Q6: Have computational methods been employed to study this compound?
A6: The provided articles predate the widespread use of advanced computational chemistry techniques in drug discovery. While one article mentions "acidic isostere design" in relation to AP7 analogs [], it does not elaborate on specific computational methods.
Q7: How do structural modifications of this compound affect its activity and potency?
A7: While the provided articles do not extensively cover AP7 analog development, they highlight the importance of the phosphonate group for NMDA receptor antagonism []. Research on related phosphonic amino acids suggests that the position and stereochemistry of the phosphonate group significantly influence their activity and selectivity for different glutamate receptor subtypes [, ].
Q8: Are there any specific formulation strategies mentioned to enhance the stability or bioavailability of this compound?
A8: The provided articles primarily focus on the in vitro and in vivo effects of AP7 and do not delve into specific formulation strategies.
Q9: Is there information regarding the SHE regulations and compliance related to this compound?
A9: The provided research articles primarily focus on the pharmacological properties of AP7 and do not discuss SHE regulations.
Q10: What are the key findings regarding the in vitro and in vivo efficacy of this compound?
A10: The research articles highlight the efficacy of AP7 in various experimental models:
- Anticonvulsant activity: AP7 effectively inhibits seizures induced by different agents like metaphit [, ], 4-aminopyridine [], and audiogenic stimulation in genetically epilepsy-prone rats [, ].
- Neuroprotection: AP7 shows promise in protecting against ischemic brain damage in rats [, ]. It also prevents neuronal loss induced by ibotenate, an excitotoxic glutamate analog, in developing mouse brains [].
- Modulation of behavior: AP7 influences anxiety-related behavior in rats [, ] and affects dopamine-mediated changes in fish retinal horizontal cell responses to light [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol](/img/structure/B3430664.png)
![5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B3430672.png)
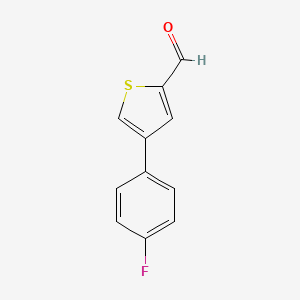
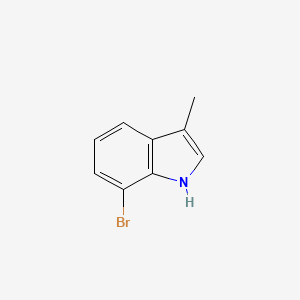
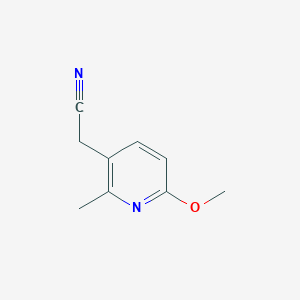

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)
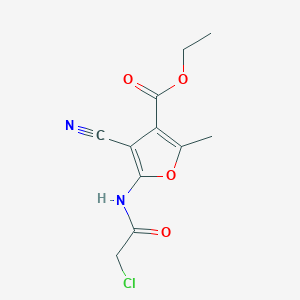


![3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid](/img/new.no-structure.jpg)
